oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
Oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a triazole ring, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions (CuAAC reaction).
Formation of the Pyrrolidine Ring: This step may involve the cyclization of an appropriate precursor, such as an amino acid derivative.
Coupling of the Oxolane Ring: The final step involves the esterification of the oxolane ring with the triazole-pyrrolidine intermediate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which may enhance its binding affinity to biological targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-amine: Similar structure but lacks the pyrrolidine ring.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring but has different substituents.
Uniqueness
Oxolan-3-yl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is unique due to its combination of an oxolane ring, a triazole ring, and a pyrrolidine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
oxolan-3-yl 3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(21-12-4-6-20-9-12)17-5-3-11(7-17)18-8-13(15-16-18)10-1-2-10/h8,10-12H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHWWWLUQSJVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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